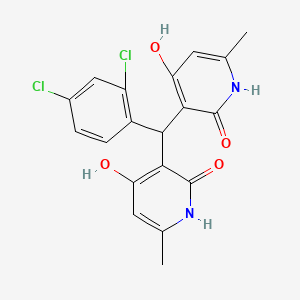
3,3'-((2,4-dichlorophenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound '3,3'-((2,4-dichlorophenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one)' is a synthetic substance that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 'H2L6' and belongs to the family of bis(pyridin-2-yl) methanone derivatives.
Aplicaciones Científicas De Investigación
Synthesis and Luminescence Properties
- Rhenium(I) Tricarbonyl Complexes : Research on bispyridine ligands containing crown ether-annelated or anthryl-substituted 1,3-dithiole-2-ylidene has led to the synthesis of rhenium(I) tricarbonyl complexes. These complexes exhibit greenish-yellow emission and significant Na+-binding properties, demonstrating potential applications in luminescent materials and sensors (Liu et al., 2008).
Photocatalysis and Solar Cells
- Polymer Solar Cells : A study on indene-C60 bisadduct (ICBA) as an electron-cascade acceptor material in ternary blend polymer solar cells has shown increased open circuit voltage and efficiency. This work highlights the role of molecular engineering in enhancing solar cell performance, suggesting that compounds with specific electronic properties can be tailored for better energy conversion efficiencies (Cheng et al., 2014).
Catalysis and Synthesis
- Asymmetric Cyclopropanation : Research involving ruthenium catalysts with chiral tetradentate PNNP ligands demonstrates the potential of molecular tuning for achieving high cis- and enantioselectivity in cyclopropanation reactions. This indicates that carefully designed ligands can significantly influence the selectivity and efficiency of catalytic reactions, offering pathways to synthesize complex molecules with specific configurations (Bonaccorsi & Mezzetti, 2005).
Molecular Electronics
- Paramagnetic Glassy Materials : The synthesis of novel radicals with carbazolyl and dichlorophenyl groups shows the creation of thermally stable, luminescent, and electrochemically active materials. These findings suggest potential applications in molecular electronics, where the radical character and luminescence properties of such compounds could be exploited (Castellanos et al., 2008).
Propiedades
IUPAC Name |
3-[(2,4-dichlorophenyl)-(4-hydroxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-4-hydroxy-6-methyl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O4/c1-8-5-13(24)16(18(26)22-8)15(11-4-3-10(20)7-12(11)21)17-14(25)6-9(2)23-19(17)27/h3-7,15H,1-2H3,(H2,22,24,26)(H2,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEVWIAJKNVDCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(C2=C(C=C(C=C2)Cl)Cl)C3=C(C=C(NC3=O)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-((2,4-dichlorophenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloro-6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2995284.png)
![1,1-Difluorospiro[2.3]hexane-5-carboxylic acid](/img/structure/B2995285.png)
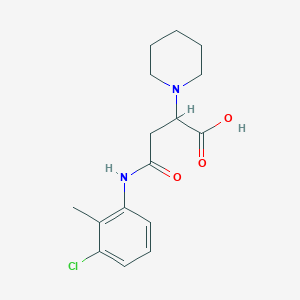
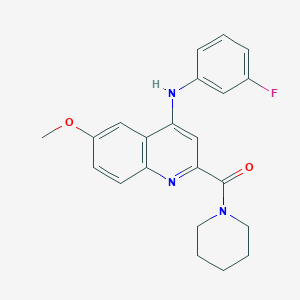
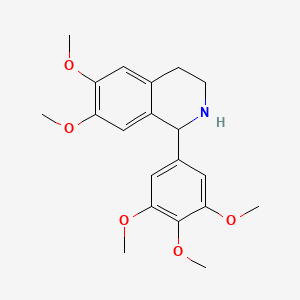
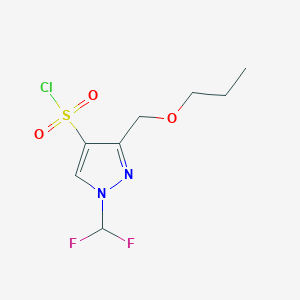
![(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide](/img/structure/B2995293.png)
![(1R,3S,4S)-3-Aminomethyl-2-aza-bicyclo[2.2.1]heptane-2-carboxylic acid tert-butyl ester](/img/structure/B2995294.png)
![8-(2-(4-(4-chlorobenzyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2995295.png)
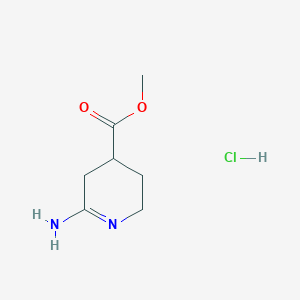
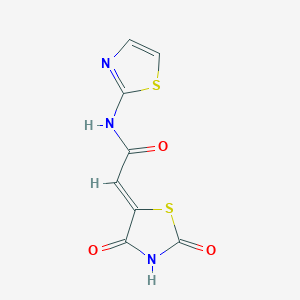
![1-(4-chlorophenyl)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclopentane-1-carboxamide](/img/structure/B2995304.png)

![2-[1-(2,4-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2995307.png)